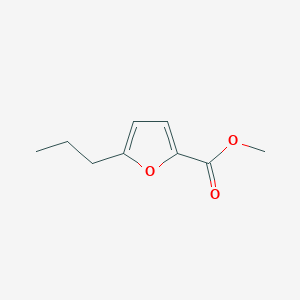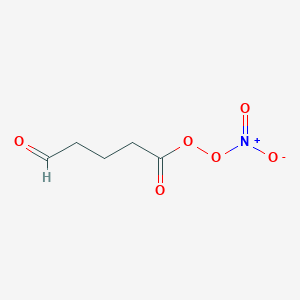![molecular formula C10H11BrO2 B14316209 2-{[4-(Bromomethyl)phenoxy]methyl}oxirane CAS No. 112548-35-3](/img/no-structure.png)
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane is an organic compound that features both an oxirane (epoxide) ring and a bromomethyl group attached to a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Bromomethyl)phenoxy]methyl}oxirane typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to form 4-(bromomethyl)phenol. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Etherification: The brominated phenol is then reacted with epichlorohydrin in the presence of a base such as sodium hydroxide (NaOH) to form the desired oxirane compound. The reaction conditions typically involve heating the mixture to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Ring-Opening Reactions: The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles such as water, alcohols, and amines. These reactions typically occur under acidic or basic conditions and result in the formation of diols, ethers, or amino alcohols.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Ring-Opening Reactions: Acidic conditions often involve the use of sulfuric acid (H2SO4) or hydrochloric acid (HCl), while basic conditions may involve sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, while reducing agents may include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Ring-Opening Reactions: Formation of diols, ethers, or amino alcohols.
Oxidation and Reduction: Formation of oxidized or reduced derivatives with varying functional groups.
Scientific Research Applications
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymeric materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving epoxide intermediates.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of bioactive molecules with therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(Chloromethyl)phenoxy]methyl}oxirane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-{[4-(Methyl)phenoxy]methyl}oxirane: Lacks the halogen substituent, resulting in different reactivity and applications.
2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane:
Uniqueness
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane is unique due to the presence of both a bromomethyl group and an oxirane ring. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications. The bromomethyl group enhances its reactivity towards nucleophiles, while the oxirane ring provides a reactive site for ring-opening reactions, enabling the synthesis of diverse functionalized derivatives.
Properties
| 112548-35-3 | |
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-[[4-(bromomethyl)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C10H11BrO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,5-7H2 |
InChI Key |
MIHHDOPYPADSJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)

![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)




